molecular formula C25H28N4O5S B2841596 N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 887216-92-4

N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2841596
CAS No.: 887216-92-4
M. Wt: 496.58
InChI Key: XEGGCJNSHSOTCH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a sulfur-linked acetamide side chain. Key structural features include:

  • 2-methoxyethyl substituent at position 3 of the pyrimidoindole core: Modulates electronic properties and steric bulk.
  • Thioacetamide bridge: Critical for hydrogen bonding and sulfur-mediated interactions.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-32-13-12-29-24(31)23-22(17-6-4-5-7-18(17)27-23)28-25(29)35-15-21(30)26-11-10-16-8-9-19(33-2)20(14-16)34-3/h4-9,14,27H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGGCJNSHSOTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its biological activity has been a subject of investigation due to its structural features that suggest interactions with various biological targets.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C20H25N3O5SC_{20}H_{25}N_3O_5S. It features a dimethoxyphenethyl group and a pyrimidoindole moiety connected via a thioacetamide linkage. The presence of methoxy groups is significant as they often enhance lipophilicity and biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds that share structural motifs with this compound. For instance, compounds with similar indole and pyrimidine structures have demonstrated potent cytotoxicity against various cancer cell lines.

  • Cell Line Studies :
    • A related compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong anticancer potential .
    • Colony formation assays showed significant inhibition of cell growth in neuroblastoma cell lines treated with structurally similar compounds .

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a target implicated in cancer progression and neurodegenerative diseases. For example, an analog demonstrated an IC50 value of 1.6 μM against GSK-3β .

Antimicrobial Activity

Preliminary evaluations suggest that certain derivatives exhibit antimicrobial properties against various bacterial and fungal strains. These activities are often attributed to the thioether or thioamide functionalities present in the structure, which can interact with microbial enzymes.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine-based compounds revealed that those containing the dimethoxyphenethyl moiety consistently showed enhanced cytotoxic effects across multiple cancer cell lines. The findings indicated that modifications to the side chains could further optimize activity.

Case Study 2: Enzyme Inhibition

Research focusing on GSK-3β inhibitors highlighted that compounds similar to this compound could potentially serve as therapeutic agents for conditions like Alzheimer's disease due to their ability to modulate this critical enzyme's activity.

Data Summary

Compound Target IC50 (μM) Activity
Compound AGSK-3β1.6Inhibitor
Compound BCancer Cell Line (ALL)0.3Cytotoxic
Compound CVarious Bacteria/FungiModerateAntimicrobial

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Core Substituents Acetamide Side Chain Biological Target Key Data
Target Compound 3-(2-methoxyethyl) N-(3,4-dimethoxyphenethyl) Not explicitly stated (inferred: TLR4/CK1δ) Synthesis method inferred from ; NMR data lacking.
N-Cyclohexyl-2-((4-oxo-3-phenyl-5-propyl-pyrimidoindol-2-yl)thio)acetamide (48) 3-phenyl, 5-propyl N-cyclohexyl TLR4 Yield: 11%; Selective TLR4 binding.
N-Ethyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (22) 3-phenyl N-ethyl TLR4 Yield: 43.3%; HRMS confirmed (C21H15N5O2S2Na).
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-pyrimidoindol-2-yl)thio)acetamide 3-(4-ethoxyphenyl) N-(2,3-dimethylphenyl) Not specified CAS: 536708-35-7; ZINC2720817.
Compound 266 (CK1δ inhibitor) Thieno[3,2-d]pyrimidin core Complex aryl/heteroaryl substituents CK1δ kinase Mr: 602.72; Potent kinase inhibition.
Key Observations:
  • Substituent Position 3 : The target compound’s 2-methoxyethyl group at position 3 contrasts with phenyl (48, 22) or 4-ethoxyphenyl (14) in analogs. Methoxyethyl may enhance solubility compared to hydrophobic aryl groups .
  • Acetamide Side Chain : The 3,4-dimethoxyphenethyl group in the target compound likely improves membrane permeability over simpler alkyl chains (e.g., ethyl in 22) .
  • Biological Selectivity : Cyclohexyl (48) and phenyl (22) substituents correlate with TLR4 activity, while the target’s methoxy groups may shift selectivity toward other targets (e.g., kinases) .

Physicochemical and Spectroscopic Properties

  • Melting Points : Analogs like N-(3,4-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide exhibit high melting points (>300°C) due to rigid cores and hydrogen bonding . The target compound likely shares this trend.
  • NMR Profiles : Substituents influence chemical shifts. For example:
    • The 3,4-dimethoxyphenethyl group would show aromatic protons at δ 6.5–7.5 ppm (similar to compound 2c ).
    • The 2-methoxyethyl group’s methylene protons may resonate near δ 3.4–3.7 ppm .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step routes, starting with constructing the pyrimido[5,4-b]indole core via condensation of indole derivatives with substituted pyrimidinones. Key steps include:

  • Thioacetamide linkage formation : Reacting a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., NaOH in DMF) .
  • Functional group introduction : Methoxyethyl and dimethoxyphenethyl groups are added using nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity.
    Optimization : Microwave-assisted synthesis reduces reaction time, while monitoring via TLC ensures intermediate stability .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., methoxyethyl peaks at δ 3.2–3.6 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the pyrimidoindole core and thioacetamide linkage .

Advanced: How can researchers optimize the formation of the thioacetamide linkage to avoid side reactions?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Catalysts : Use of catalytic iodine or Cu(I) salts accelerates sulfur nucleophile reactivity .
  • Temperature control : Maintaining 0–5°C during thiol deprotonation minimizes oxidation of the thiol group to disulfides .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Functional group variation : Synthesize analogs with modified substituents (e.g., replacing methoxyethyl with ethyl or fluorophenyl groups) and compare bioactivity .
  • Enzymatic assays : Test inhibition of kinases or apoptosis-related proteins (e.g., caspase-3) to correlate substituent effects with activity .
  • Computational docking : Map binding interactions of the pyrimidoindole core with target proteins (e.g., ATP-binding pockets) .

Basic: What are the solubility and stability profiles under physiological conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers; use co-solvents like PEG-400 for in vitro studies .
  • Stability : Degrades at pH < 5 due to hydrolysis of the acetamide bond; store lyophilized at -20°C under nitrogen .

Advanced: How can the mechanism of thioacetamide-mediated biological activity be elucidated?

  • Reactive oxygen species (ROS) assays : Measure ROS generation in cancer cells to assess pro-apoptotic effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity with target enzymes (e.g., topoisomerase II) .
  • Metabolite profiling : Identify sulfur-containing metabolites via LC-MS to track metabolic pathways .

Basic: What methods ensure purity and reproducibility in batch synthesis?

  • TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • HPLC purification : C18 columns with acetonitrile/water gradients (5–95%) resolve closely related impurities .
  • Elemental analysis : Confirm >95% purity by matching calculated vs. observed C/H/N/S ratios .

Advanced: How can contradictory data on reaction conditions (e.g., solvent/base choices) be resolved?

  • Design of experiments (DoE) : Systematically vary solvents (DMF vs. THF) and bases (NaOH vs. K2_2CO3_3) to identify optimal combinations .
  • Kinetic studies : Compare reaction rates under different conditions using in situ IR spectroscopy .

Advanced: What computational tools predict interactions between this compound and biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS .
  • QSAR models : Train algorithms on bioactivity data from analogs to predict IC50_{50} values .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

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